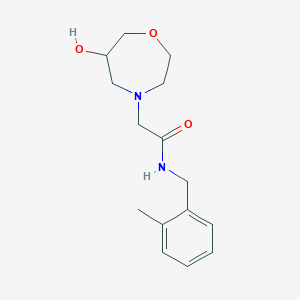![molecular formula C11H19N2O4P B5545186 [2-(2-氧代-1-吡咯啉基)乙基][(2-氧代-1-吡咯啉基)甲基]膦酸](/img/structure/B5545186.png)
[2-(2-氧代-1-吡咯啉基)乙基][(2-氧代-1-吡咯啉基)甲基]膦酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to belong to a class of phosphinic acids, which are known for their unique chemical and physical properties. These substances are of interest in the synthesis and study of organic molecules, offering diverse applications due to their structural characteristics.
Synthesis Analysis
The synthesis of related phosphinic acids often involves the reaction of corresponding aldehydes with primary amines and ethyl phenylphosphinate or methylphosphinate, in the presence of bromotrimethylsilane. Such methods lead to the formation of a series of new pyridine aminomethylphosphinic acids, showcasing the versatility and reactivity of these compounds under various conditions (Boduszek et al., 2006).
Molecular Structure Analysis
The molecular structure of phosphinic acids and their derivatives, including pyridine aminophosphinic acids, is characterized by the presence of the phosphinic acid group attached to nitrogen-containing rings. This configuration is essential for their chemical reactivity and the ability to form complexes with metals, which can be crucial for various catalytic and synthetic applications (Speiser et al., 2004).
Chemical Reactions and Properties
These compounds exhibit interesting chemical behavior, such as cleavage in acidic solutions, forming phosphonic or methylphosphonic acid and secondary pyridyl-alkylamines. The kinetics of these reactions suggest a complex mechanism, hinting at the intricate interactions between the phosphinic acid moiety and the surrounding chemical environment (Boduszek et al., 2006).
科学研究应用
Catalytic Applications
Phosphinic acid derivatives, including [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid, have been explored for their roles in catalytic processes. One such application involves the phosphine-catalyzed [4+2] annulation processes for synthesizing tetrahydropyridines, which are crucial for the development of various pharmaceuticals and organic materials (Zhu et al., 2003). These catalytic methods offer a pathway to generate highly functionalized compounds with complete regioselectivity and excellent yields, demonstrating the versatility and efficiency of phosphinic acid derivatives in synthetic organic chemistry.
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules utilizing [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid derivatives. For instance, nickel and palladium complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been developed for the oligomerization of ethylene (Kermagoret & Braunstein, 2008). These complexes exhibit significant catalytic activities, underscoring the potential of phosphinic acid derivatives in facilitating reactions that are fundamental to industrial chemistry and material science.
Quantum Chemical Investigations
Quantum chemical studies have been conducted to understand the molecular properties of substituted pyrrolidinones, including derivatives of phosphinic acid (Bouklah et al., 2012). These studies aim to elucidate the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of phosphinic acid derivatives. Insights from these investigations are crucial for designing molecules with desired properties for applications in electronics, photonics, and as pharmaceutical intermediates.
Synthesis and Reactivity
The reactivity and synthesis of phosphinic acid derivatives are subjects of ongoing research, with studies exploring new methods for synthesizing these compounds and understanding their chemical behavior. For example, research on the synthesis and reactivity of pyridyl-β-ketophosphonates demonstrates the utility of phosphinic acid derivatives in generating structurally diverse compounds (Wieszczycka et al., 2017). These methodologies provide valuable tools for the development of novel materials and bioactive molecules.
属性
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4P/c14-10-3-1-5-12(10)7-8-18(16,17)9-13-6-2-4-11(13)15/h1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALDAFNAGBEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCP(=O)(CN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Oxopyrrolidin-1-yl)ethyl][(2-oxopyrrolidin-1-yl)methyl]phosphinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)